3'-Bromo-4'-fluoropropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

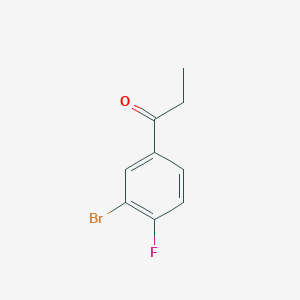

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSXDWBFACKNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369281 | |

| Record name | 3'-Bromo-4'-fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-82-5 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Bromo-4'-fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(3-bromo-4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3'-Bromo-4'-fluoropropiophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a standard synthetic methodology, and explores its role as a versatile intermediate in the development of novel therapeutic agents.

Core Properties and Identification

This compound is a substituted propiophenone featuring bromine and fluorine atoms on the phenyl ring. These halogen substitutions are crucial for modulating the molecule's reactivity and its pharmacokinetic properties when incorporated into larger, biologically active compounds.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value |

| CAS Number | 202865-82-5 |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Melting Point | 60-64 °C |

| Appearance | White crystalline powder |

| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br |

| InChI Key | IZSXDwBFACKNSW-UHFFFAOYSA-N |

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.[1][2] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1]

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on laboratory-specific equipment and safety protocols.

Materials:

-

1-bromo-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Cracked ice

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., containing CaCl₂).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the suspension in an ice bath (0-5 °C). Add propanoyl chloride (1.1 equivalents) dropwise from the dropping funnel.

-

Addition of Arene: Following the addition of the acyl chloride, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and concentrated hydrochloric acid.[3]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: Workflow for the Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of paramount importance in drug development. The inclusion of bromine and fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.

Its primary utility lies in its role as a precursor for synthesizing various heterocyclic compounds and substituted chalcones.[6] Chalcones (1,3-diarylpropenones) are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-neoplastic properties.[7] The propiophenone moiety can be readily used in condensation reactions with various aldehydes to generate a library of chalcone derivatives for screening and lead optimization.

Caption: Role as a Key Intermediate in Drug Discovery Pathways.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. savemyexams.com [savemyexams.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Bromo-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details a feasible synthetic route, purification methods, and expected analytical data.

Physicochemical Properties

This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 202865-82-5 | [1] |

| Molecular Formula | C₉H₈BrFO | [1] |

| Molecular Weight | 231.06 g/mol | [1] |

| Melting Point | 60-64 °C | [1] |

| Appearance | White crystalline powder | [1] |

| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Proposed Reaction Scheme

References

3'-Bromo-4'-fluoropropiophenone molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, and physicochemical properties of 3'-Bromo-4'-fluoropropiophenone. While specific experimental protocols for the synthesis and biological activity of this compound are not extensively detailed in publicly available literature, this guide furnishes a plausible synthetic approach based on established chemical principles for analogous compounds.

Core Molecular Information

This compound is a halogenated aromatic ketone. Its structure incorporates a phenyl ring substituted with both a bromine and a fluorine atom, bonded to a propanone group.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below for easy reference.

| Identifier | Value |

| Molecular Formula | C₉H₈BrFO[1][2] |

| Molecular Weight | 231.06 g/mol [1][2][3] |

| CAS Number | 202865-82-5[1] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br[1] |

Physicochemical Properties

| Property | Value |

| Physical Description | White crystalline powder[1] |

| Melting Point | 60-64 °C[1] |

Plausible Synthetic Protocol: Friedel-Crafts Acylation

Reaction Scheme:

1-bromo-2-fluorobenzene + propionyl chloride → this compound

General Experimental Steps:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, is suspended in a dry, inert solvent such as dichloromethane (DCM) within the reaction flask, under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.

-

Acyl Chloride Addition: Propionyl chloride is dissolved in anhydrous DCM and added dropwise to the cooled AlCl₃ suspension with vigorous stirring.

-

Aromatic Substrate Addition: 1-bromo-2-fluorobenzene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Disclaimer: This is a generalized protocol based on the well-established Friedel-Crafts acylation reaction for similar compounds. It should be adapted and optimized by a qualified chemist, with appropriate safety precautions.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on structurally related compounds, such as other substituted acetophenones, has indicated potential antimicrobial activity. However, dedicated studies on this compound are required to determine its biological profile. Professionals in drug development may consider this compound as a novel scaffold for further investigation.

References

Spectral Analysis of 3'-Bromo-4'-fluoropropiophenone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics of the chemical compound 3'-Bromo-4'-fluoropropiophenone. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document provides its known physical properties. To offer valuable comparative insights, this guide also presents spectral data for the closely related compound, 3'-Bromopropiophenone. The methodologies outlined herein represent standard protocols for the spectroscopic analysis of organic compounds and can be adapted for the analysis of this compound.

Compound Identification

Compound Name: this compound CAS Number: 202865-82-5 Molecular Formula: C₉H₈BrFO Molecular Weight: 231.06 g/mol

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 231.06 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 60-64 °C |

Spectral Data (Analog Compound Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3'-Bromopropiophenone

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 | s | 1H | Ar-H |

| 7.89 | d | 1H | Ar-H |

| 7.67 | d | 1H | Ar-H |

| 7.34 | t | 1H | Ar-H |

| 2.98 | q | 2H | -CH₂- |

| 1.22 | t | 3H | -CH₃ |

Note: The presence of the fluorine atom in this compound would introduce additional complexity to the aromatic region of the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

Infrared (IR) Spectroscopy of 3'-Bromopropiophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Ketone) stretching |

| ~1590, 1470 | Medium-Strong | C=C (Aromatic) stretching |

| ~1220 | Medium | C-C-C stretching |

| ~800-600 | Strong | C-Br stretching, C-H bending (aromatic) |

Mass Spectrometry (MS) of 3'-Bromopropiophenone

| m/z | Relative Intensity (%) | Assignment |

| 212/214 | ~18 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 183/185 | 100/97 | [M-C₂H₅]⁺ (Loss of ethyl group) |

| 155/157 | ~36 | [M-C₂H₅CO]⁺ (Loss of propionyl group) |

| 75 | ~21 | [C₆H₃]⁺ fragment |

Note: For this compound, the molecular ion peak would be expected at m/z 230/232.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectral data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-5 seconds, 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-10 seconds, 1024 or more scans.

-

Processing is similar to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., direct infusion or coupled with a gas or liquid chromatograph).

-

Ionization: Utilize an electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern, which aids in structure elucidation.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: Workflow for chemical structure elucidation using spectral data.

Physical and chemical properties of 3'-Bromo-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes extrapolated information from closely related analogs, such as 3'-Bromo-4'-fluoroacetophenone, to provide a more complete profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its characteristics, potential synthetic routes, and putative applications.

Introduction

This compound is a substituted aromatic ketone characterized by the presence of bromine and fluorine atoms on the phenyl ring. Such halogenated organic molecules are of significant interest in medicinal chemistry as the incorporation of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. This guide aims to collate the known physical and chemical data for this compound and to provide a framework for its potential synthesis and further investigation.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-Bromo-4-fluorophenyl)propan-1-one | N/A |

| CAS Number | 202865-82-5 | [1] |

| Molecular Formula | C₉H₈BrFO | [1] |

| Molecular Weight | 231.06 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 60-64 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| SMILES | CCC(=O)C1=CC(=C(C=C1)F)Br | [1] |

Synthesis

For the synthesis of this compound, the logical starting material would be 1-bromo-2-fluorobenzene, which would be acylated with propanoyl chloride or propionic anhydride.

Hypothetical Experimental Protocol (Based on Friedel-Crafts Acylation Principles):

Materials:

-

1-Bromo-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath.

-

Add propanoyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add 1-bromo-2-fluorobenzene dropwise, maintaining the low temperature.

-

After the addition of the aromatic substrate, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For reference, the expected spectral characteristics can be inferred from closely related structures.

-

¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The aromatic protons would appear as complex multiplets in the aromatic region, with coupling patterns influenced by the bromine and fluorine substituents.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The carbon atoms directly bonded to bromine and fluorine would show characteristic chemical shifts and coupling with the fluorine atom.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, as well as C-Br and C-F stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and other fragments from the aromatic ring.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dictated by its functional groups: the ketone, the aromatic ring, and the halogen substituents.

-

Ketone Group: The carbonyl group can undergo various reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with nucleophiles at the alpha-carbon.

-

Aromatic Ring: The bromine and fluorine atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution, though such reactions may be less favorable. The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

The presence of both a bromo and a fluoro substituent on the propiophenone scaffold makes this compound a potentially valuable building block in medicinal chemistry. Halogenated aromatic ketones are precursors to a variety of heterocyclic compounds and other complex molecules with diverse pharmacological activities. While no specific biological activity has been reported for this compound itself, related propiophenone derivatives have been investigated for various therapeutic applications.

Caption: Potential reactivity and applications of this compound.

Safety Information

Based on available safety data for this and structurally similar compounds, this compound should be handled with care.

-

Hazard Statements: Toxic if swallowed. Irritating to eyes, respiratory system, and skin.[1]

-

Precautionary Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[1]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and to use appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with potential for applications in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited, its structural features suggest it is a versatile building block. The information compiled in this guide, including its known properties and a plausible synthetic approach, provides a foundation for researchers to further explore its chemistry and potential biological activities. Further experimental work is necessary to fully characterize its physical, chemical, and pharmacological properties.

References

An In-depth Technical Guide to the Solubility and Stability of 3'-Bromo-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development. Solubility dictates the choice of reaction media and purification strategies, while stability data is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides the foundational knowledge and experimental procedures to empower researchers to generate the necessary solubility and stability profiles for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrFO | [1][2] |

| Molecular Weight | 231.06 g/mol | [1][2] |

| CAS Number | 202865-82-5 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 60-64 °C | [1] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not currently available in the public domain. However, based on its chemical structure—a substituted aromatic ketone—it is anticipated to be soluble in a range of organic solvents. The following section details a standardized experimental protocol for determining its solubility.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C and 40 °C).

Materials:

-

This compound (of known purity)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

The following diagram illustrates the workflow for determining the solubility of this compound.

Stability Profile

The stability of a drug intermediate is a critical quality attribute that can impact the purity of the final API. Stability testing for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][4][5] This involves forced degradation studies to identify potential degradation products and degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to elucidate the intrinsic stability of the molecule by subjecting it to conditions more severe than those used in accelerated stability studies. These studies are essential for developing and validating a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80 °C) for a specified duration.

-

Basic: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80 °C) for a specified duration.

-

Neutral: Reflux the compound in water at an elevated temperature (e.g., 80 °C) for a specified duration.

-

-

Oxidative Degradation:

-

Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature for a specified duration.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 105 °C) for a specified duration.

-

-

Photolytic Degradation:

-

Expose the solid compound and its solution in a suitable solvent to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analytical Approach:

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated according to ICH Q2(R1) guidelines.[6][7][8][9] This method must be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

The following diagram outlines the logical flow of a forced degradation study.

Conclusion

References

- 1. This compound | CAS 202865-82-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 202865-82-5 [chemicalbook.com]

- 3. database.ich.org [database.ich.org]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. jordilabs.com [jordilabs.com]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. starodub.nl [starodub.nl]

An In-depth Technical Guide to 3'-Bromo-4'-fluoropropiophenone Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-fluoropropiophenone and its analogues represent a class of chemical compounds with significant potential in medicinal chemistry and drug development. The presence of bromine and fluorine atoms on the aromatic ring can profoundly influence the physicochemical and biological properties of these molecules, including their metabolic stability, binding affinity to target proteins, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound derivatives, drawing upon data from structurally related compounds to inform future research and development efforts.

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic and versatile method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Scheme

A plausible and efficient route for the synthesis of this compound involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride using aluminum chloride (AlCl₃) as the catalyst.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds.

Materials:

-

1-Bromo-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0-5°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10°C.

-

Stir the resulting mixture for 15 minutes at 0-5°C.

-

Add propanoyl chloride (1.1 eq) dropwise to the suspension, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Biological Activities of Analogues and Derivatives

While specific biological data for this compound is not extensively available in the public domain, the biological activities of structurally related compounds, such as brominated acetophenones and chalcones, provide valuable insights into the potential applications of this class of molecules.

Antifungal Activity

Chalcones, which can be synthesized from acetophenone precursors, have demonstrated notable antifungal properties. The proposed mechanism of action involves the disruption of the fungal cell membrane and inhibition of ergosterol biosynthesis.

Table 1: Antifungal Activity of Structurally Related Chalcone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 4-chloro derivative of chalcone | Microsporum gypseum | < 6.25 | [1] |

| Unsubstituted chalcone | Microsporum gypseum | 6.25 | [1] |

| Ketoconazole (standard) | Microsporum gypseum | 6.25 | [1] |

| 2-octanoylbenzohydroquinone | Candida krusei | 2 | [2] |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [2] |

| Amphotericin B (standard) | Candida krusei | 1 | [2] |

| Amphotericin B (standard) | Rhizopus oryzae | 1 | [2] |

Cytotoxic Activity

Brominated aromatic compounds have also been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the presence and position of bromine atoms can significantly influence the anticancer activity.

Table 2: Cytotoxicity of Brominated Acetophenone and Salphen Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Brominated Acetophenone Derivative 5c | A549 (Alveolar adenocarcinoma) | 11.80 | [3] |

| Brominated Acetophenone Derivative 5c | Caco2 (Colorectal adenocarcinoma) | 18.40 | [3] |

| Brominated Acetophenone Derivative 5c | MCF7 (Breast adenocarcinoma) | < 10 | [3] |

| Brominated Acetophenone Derivative 5c | PC3 (Prostate adenocarcinoma) | < 10 | [3] |

| Symmetrical tetra-brominated Salphen | PC-3 (Prostate cancer) | 9.6 | [4] |

| Symmetrical tetra-brominated Salphen | LS 180 (Colon adenocarcinoma) | 13.5 | [4] |

| Doxorubicin (standard) | PC-3 | 1.8 - 7.0 | [4] |

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Test compounds

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungi with medium) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often measured spectrophotometrically.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Proposed Mechanism of Action: Antifungal Activity

Based on studies of related chalcone derivatives, a plausible mechanism of antifungal action for this compound analogues is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

Caption: Proposed mechanism of antifungal action.

Conclusion

This compound analogues and derivatives represent a promising scaffold for the development of new therapeutic agents. While direct biological data is limited, the information available for structurally related compounds suggests potential for significant antifungal and cytotoxic activities. The synthetic accessibility of these compounds, coupled with the tunable nature of their physicochemical properties through halogenation, makes them attractive candidates for further investigation. Future research should focus on the synthesis of a focused library of these derivatives and their systematic evaluation in a panel of biological assays to elucidate their structure-activity relationships and identify lead compounds for preclinical development.

References

- 1. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Mechanism of 3'-Bromo-4'-fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its chemical structure, featuring a reactive propiophenone core, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate electronic properties and metabolic stability, makes it a valuable building block. This guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following tables summarize its known physical properties and predicted spectroscopic characteristics based on data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 202865-82-5 | [1] |

| Molecular Formula | C₉H₈BrFO | [1] |

| Molecular Weight | 231.06 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 60-64 °C | [2] |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Prediction is based on analogous compounds like 3'-Bromopropiophenone and 4'-Fluoropropiophenone.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-5', H-6' | 7.1 - 8.1 | m | - |

| -CH₂- (propionyl) | ~3.0 | q | ~7.2 |

| -CH₃ (propionyl) | ~1.2 | t | ~7.2 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Prediction is based on analogous compounds.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C-F | ~162 (d, ¹JCF ≈ 250 Hz) |

| C-Br | ~118 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (ipso) | ~138 |

| -CH₂- (propionyl) | ~32 |

| -CH₃ (propionyl) | ~8 |

Table 4: Predicted Key IR Absorption Bands for this compound

Prediction is based on analogous compounds.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ketone) | 1680 - 1700 |

| C-F stretch (aromatic) | 1200 - 1250 |

| C-Br stretch (aromatic) | 500 - 600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

Synthesis of this compound

The most probable synthetic route to this compound is via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The bromine and fluorine substituents are ortho, para-directing, but the steric hindrance from the bromine atom at the 2-position and the electronic deactivation of the ring will influence the regioselectivity. The primary product is expected to be acylation at the para position to the fluorine, yielding this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound (Representative)

Materials:

-

1-Bromo-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add propanoyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Reactivity and Key Reaction Mechanisms

This compound possesses three main sites of reactivity: the aromatic ring, the bromine substituent, and the propiophenone side chain (carbonyl group and α-protons).

Reactions at the Aromatic Ring

-

Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

-

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere at 80-100 °C for several hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by column chromatography.

-

Reactions of the Propiophenone Side Chain

-

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol or completely deoxygenated to a methylene group.

-

Reduction to an Alcohol: Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones to secondary alcohols.

Caption: Mechanism of Ketone Reduction with NaBH₄.

-

Deoxygenation to an Alkane:

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates stable in strong acid.

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base (e.g., KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.

-

-

-

Reactions involving α-Protons: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol condensations.

Applications in Drug Discovery and Development

Halogenated propiophenones and their derivatives are important precursors in medicinal chemistry. The bromo and fluoro substituents can enhance biological activity and improve pharmacokinetic properties.

-

Precursors for Chalcones: this compound can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. Chalcones are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3]

-

Synthesis of Heterocyclic Compounds: The reactive sites on this compound make it a suitable starting material for the synthesis of various heterocyclic systems, which are common scaffolds in drug molecules.

-

Enzyme Inhibition: The electrophilic nature of the carbonyl group, enhanced by the fluorine atom, suggests that derivatives of this compound could be explored as enzyme inhibitors, particularly for proteases.[4][5]

Safety Information

This compound is classified as toxic if swallowed and irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[2] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is characterized by the potential for cross-coupling at the C-Br bond, various transformations of the propiophenone side chain, and further substitution on the aromatic ring. This guide provides a foundational understanding of its chemistry, offering researchers and drug development professionals the necessary information to effectively utilize this compound in the synthesis of novel molecules with potential biological applications. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to explore its potential in medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis of Propiophenones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the core synthetic methodologies for producing propiophenones, crucial intermediates in the synthesis of various pharmaceuticals. This document details established protocols, presents quantitative data for comparative analysis, and visualizes key chemical transformations and workflows.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of propiophenone. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, typically benzene, with an acylating agent in the presence of a Lewis acid catalyst.[1][2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., propionyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride). This acylium ion is then attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the propiophenone product.

Experimental Protocol: Synthesis of Propiophenone from Benzene and Propionyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of propiophenone via Friedel-Crafts acylation.

Materials:

-

Benzene (anhydrous)

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous benzene (which also serves as the solvent).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add propionyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or gently heat to reflux (around 60°C) for 30 minutes to an hour to ensure completion.[3]

-

Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude propiophenone can be purified by vacuum distillation.

Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value/Range | Reference |

| Yield | 80-90% | [4] |

| Reaction Time | 4-16 hours | [4] |

| Catalyst | AlCl₃ or FeCl₃ (stoichiometric) | [4] |

| Purity (Post-Chromatography) | >98% | [4] |

Vapor-Phase Cross-Decarboxylation

A significant commercial method for propiophenone synthesis involves the high-temperature, vapor-phase reaction of benzoic acid and propionic acid over a metal oxide catalyst.[5][6] This process, while requiring more specialized equipment, offers an alternative to the traditional Friedel-Crafts reaction.[7][8]

Reaction Overview

In this process, a vaporized mixture of benzoic acid and propionic acid is passed over a heated catalyst bed, typically calcium acetate and alumina, at temperatures ranging from 400°C to 600°C.[5][9] The reaction results in the formation of propiophenone, carbon dioxide, and water.[5] A notable side-product is isobutyrophenone, which can be difficult to separate from propiophenone due to their close boiling points.[7] The addition of water or certain secondary alcohols to the feed stream has been shown to suppress the formation of this byproduct.[7][10]

Experimental Protocol: Vapor-Phase Synthesis

This protocol is based on patented industrial processes and requires specialized equipment for high-temperature vapor-phase reactions.

Materials:

-

Benzoic acid

-

Propionic acid

-

Catalyst (e.g., calcium acetate on alumina)

-

Water or a secondary alcohol (e.g., isopropanol)

Equipment:

-

Vaporizer

-

Preheater

-

Fixed-bed catalytic reactor

-

Condenser and collection system

Procedure:

-

Feed Preparation: Prepare a feed stream with a molar ratio of benzoic acid to propionic acid of approximately 1:1 to 1:10.[7] Introduce water or a secondary alcohol at a molar ratio of at least 0.5 to 25 moles per mole of benzoic acid.[7]

-

Vaporization and Preheating: The feed mixture is vaporized and then preheated to a temperature of around 325°C.

-

Catalytic Reaction: The vaporized and preheated feed is passed through a reactor containing the catalyst bed, which is maintained at a temperature between 400°C and 600°C.[7]

-

Condensation and Collection: The product stream exiting the reactor is cooled to condense the organic and aqueous phases, which are then collected.

-

Separation and Purification: The organic layer, containing propiophenone, is separated and purified, typically by distillation.

Quantitative Data for Vapor-Phase Synthesis

| Parameter | Value/Range | Reference |

| Reaction Temperature | 400-600°C | [7] |

| Catalyst | Calcium acetate on alumina, Sodium oxide on anatase | [9][11] |

| Benzoic Acid:Propionic Acid Molar Ratio | 1:1 to 1:10 | [7] |

| Isobutyrophenone Byproduct (without water) | 5.0-6.4% of propiophenone | [7] |

| Isobutyrophenone Byproduct (with 8 moles water/mole benzoic acid) | 2.3-2.8% of propiophenone | [7] |

| Selectivity for Propiophenone (with Na₂O/anatase catalyst) | 99% | [11] |

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile route to propiophenone, typically involving the reaction of an organomagnesium halide (Grignard reagent) with a nitrile, such as benzonitrile.[12][13]

Reaction Mechanism

The synthesis begins with the preparation of an ethylmagnesium halide (e.g., ethylmagnesium bromide) from the corresponding ethyl halide and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in benzonitrile. This addition forms an intermediate imine salt, which upon acidic hydrolysis, yields propiophenone.

Experimental Protocol: Synthesis from Benzonitrile

This protocol requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzonitrile

-

Aqueous hydrochloric acid (e.g., 10%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Oven-dried or flame-dried glassware

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Grignard Reagent: In a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of ethyl bromide in anhydrous diethyl ether or THF and add a small amount to the magnesium. Once the reaction initiates (indicated by bubbling), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

Reaction with Benzonitrile: Dissolve benzonitrile (1 equivalent) in anhydrous ether or THF and place it in the dropping funnel. Add the benzonitrile solution dropwise to the prepared Grignard reagent (1.1-1.5 equivalents) at a rate that maintains a gentle reflux.[4]

-

Reaction Completion: After the addition, stir the reaction mixture at room temperature for 2-4 hours.[4]

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt.

-

Extraction, Washing, and Drying: Follow the extraction, washing, and drying procedures as described in the Friedel-Crafts acylation section (1.2).

-

Purification: Purify the crude product by vacuum distillation.

Quantitative Data for Grignard Synthesis

| Parameter | Value/Range | Reference |

| Yield (3-methoxypropiophenone) | 84% (continuous flow) | [8] |

| Yield (isobutyrophenone) | 30.9% | [13] |

| Reaction Time | 2-4 hours (after addition) | [4] |

| Grignard Reagent Equivalents | 1.1-1.5 | [4] |

Oxidation of 1-Phenyl-1-propanol

Propiophenone can also be synthesized through the oxidation of the corresponding secondary alcohol, 1-phenyl-1-propanol. This method is particularly useful when 1-phenyl-1-propanol is readily available.

Reaction Overview

The oxidation of 1-phenyl-1-propanol to propiophenone can be achieved using various oxidizing agents. A common and mild reagent for this transformation is Pyridinium Chlorochromate (PCC), which can selectively oxidize secondary alcohols to ketones without over-oxidation.[14][15]

Experimental Protocol: Oxidation with PCC

Materials:

-

1-Phenyl-1-propanol

-

Pyridinium Chlorochromate (PCC)

-

Celite or silica gel

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Sintered glass funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend PCC (approximately 1.2-1.5 equivalents) in anhydrous dichloromethane. Add Celite or silica gel to the suspension.

-

Addition of Alcohol: Dissolve 1-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane and add it to the stirred suspension of PCC in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil in a sintered glass funnel to remove the chromium byproducts.

-

Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to obtain the crude propiophenone, which can be further purified by distillation or column chromatography if necessary.

Quantitative Data for Oxidation of 1-Phenyl-1-propanol

| Parameter | Value/Range | Reference |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | [14][15] |

| PCC Equivalents | 1.2-1.5 | [15] |

| Solvent | Dichloromethane (CH₂Cl₂) | [15] |

| Reaction Time | 2-4 hours | [15] |

| Yield | Generally high for PCC oxidations | N/A |

Modern Synthetic Approaches: A Glimpse into Photocatalysis and Organocatalysis

While the aforementioned methods are well-established, modern organic synthesis is increasingly focused on developing more sustainable and efficient catalytic systems.

Photocatalysis: Visible-light photocatalysis is an emerging field that utilizes light energy to drive chemical reactions. While specific, detailed protocols for the direct photocatalytic synthesis of propiophenone are still developing, the principles involve the generation of reactive intermediates under mild conditions, potentially offering a greener alternative to traditional methods.

Organocatalysis: Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. Enantioselective organocatalytic Friedel-Crafts reactions have been developed, which could potentially be adapted for the asymmetric synthesis of chiral propiophenone derivatives.[16] These methods are at the forefront of synthetic chemistry and represent a promising area for future research in the synthesis of propiophenones and related compounds.

Conclusion

This guide has provided a detailed overview of the primary methods for the synthesis of propiophenone, a key intermediate in the pharmaceutical industry. The classical Friedel-Crafts acylation remains a robust and high-yielding laboratory method. For industrial-scale production, vapor-phase cross-decarboxylation presents a viable, albeit technologically intensive, alternative. The Grignard reaction and the oxidation of 1-phenyl-1-propanol offer additional synthetic routes with their own advantages. As the field of organic synthesis continues to evolve, emerging techniques in photocatalysis and organocatalysis are poised to offer even more efficient and sustainable pathways to this important class of compounds. This comprehensive review, with its detailed protocols and comparative data, serves as a valuable resource for researchers and professionals engaged in the synthesis and development of propiophenone-based molecules.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 6. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Show how you would accomplish the following syntheses. (b) benzon... | Study Prep in Pearson+ [pearson.com]

- 13. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

The Synthetic Versatility of 3'-Bromo-4'-fluoropropiophenone: A Gateway to Novel Chemical Entities

For Immediate Release

[City, State] – [Date] – 3'-Bromo-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reaction sites for derivatization, making it a valuable starting material for constructing complex molecular architectures. This application note provides an overview of its synthesis, key reactions, and potential applications, complete with detailed experimental protocols and workflow diagrams to guide researchers in its effective utilization.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Regioselectivity in Friedel-Crafts Acylation

The regiochemical outcome of the acylation is dictated by the directing effects of the existing bromo and fluoro substituents on the aromatic ring. Both halogens are deactivating groups but are ortho- and para-directing. In 1-bromo-2-fluorobenzene, the fluorine atom is at position 2 and the bromine atom is at position 1. The incoming propanoyl group is directed to the positions ortho and para to both halogens. The primary product expected is 1-(3-bromo-4-fluorophenyl)propan-1-one, with the acyl group adding at the position para to the fluorine and meta to the bromine, influenced by the steric hindrance at the other available positions.

Application Notes

This compound is a key intermediate for the synthesis of a variety of biologically active molecules. The presence of the bromine atom allows for further modifications through cross-coupling reactions, while the ketone functionality can be transformed into other functional groups.

Synthesis of Chalcone Derivatives

The propiophenone can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]

Synthesis of Pyrazole Derivatives

Reaction of the synthesized chalcones with hydrazine derivatives can lead to the formation of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo substituent on the aromatic ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, creating a library of substituted propiophenone derivatives for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

1-Bromo-2-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add propanoyl chloride (1.05 equivalents) dropwise via a dropping funnel.

-

After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1-Bromo-2-fluorobenzene | 1.0 | 175.00 | (user defined) |

| Propanoyl chloride | 1.05 | 92.52 | (user defined) |

| Aluminum chloride | 1.1 | 133.34 | (user defined) |

| Product | 233.05 | ||

| Expected Yield | 70-85% |

Protocol 2: Synthesis of a 3'-Aryl-4'-fluoropropiophenone via Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and water (solvent mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2.0 equivalents).

-

Add a 3:1 mixture of toluene and water.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours, or until TLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 3'-aryl-4'-fluoropropiophenone.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 233.05 | (user defined) |

| Phenylboronic acid | 1.2 | 121.93 | (user defined) |